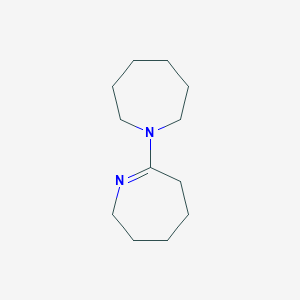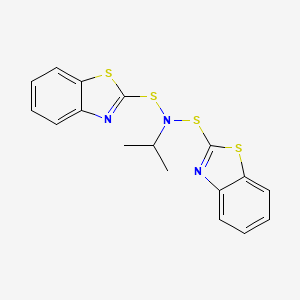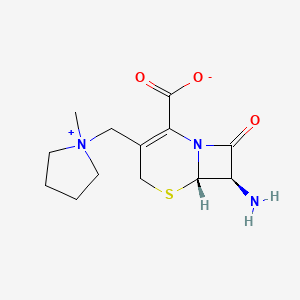
Cefepime impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefepime impurity E is a reference standard used in pharmaceutical research and quality control. It is a byproduct or degradation product of the antibiotic cefepime, which is a fourth-generation cephalosporin. The chemical name of this compound is (6R,7R)-7-Amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cefepime impurity E involves the reaction of cefepime with various reagents under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. it generally involves the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired impurity .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process typically involves multiple steps, including the isolation and purification of the impurity from cefepime production batches. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to separate and quantify the impurity .
Analyse Des Réactions Chimiques
Types of Reactions
Cefepime impurity E can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
Cefepime impurity E is primarily used in pharmaceutical research and quality control. Its applications include:
Chemistry: Used as a reference standard in analytical methods to ensure the purity and potency of cefepime.
Biology: Studied for its biological activity and potential effects on microbial resistance.
Medicine: Investigated for its role in the stability and efficacy of cefepime formulations.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Mécanisme D'action
The mechanism of action of Cefepime impurity E is related to its parent compound, cefepime. Cefepime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis. This binding leads to cell wall defects, autolysis, and subsequent bacterial death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Cefepime impurity E include other impurities and degradation products of cephalosporins, such as:
- Cefepime impurity A
- Cefepime impurity B
- Cefepime impurity C
- Cefepime impurity D
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration in cefepime formulations are critical for ensuring the safety and efficacy of the antibiotic .
Propriétés
Formule moléculaire |
C13H19N3O3S |
|---|---|
Poids moléculaire |
297.38 g/mol |
Nom IUPAC |
(6S,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/t9-,12+/m1/s1 |
Clé InChI |
IIVPIDBZUUAWTF-SKDRFNHKSA-N |
SMILES isomérique |
C[N+]1(CCCC1)CC2=C(N3[C@H]([C@@H](C3=O)N)SC2)C(=O)[O-] |
SMILES canonique |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



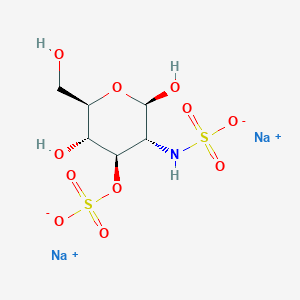
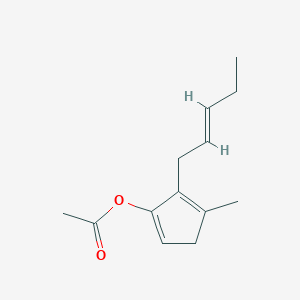
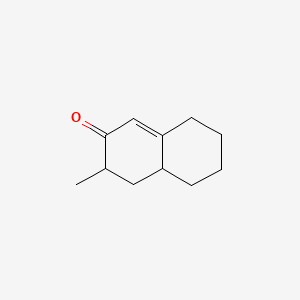
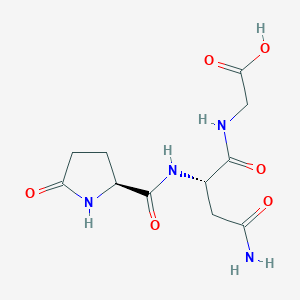
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)

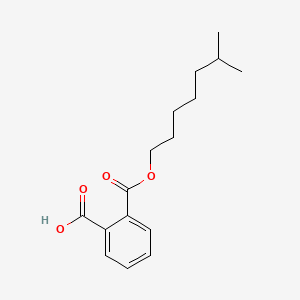

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
